N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-20-14-9-12(18)13(10-15(14)21(2)26(20,23)24)19-17(22)8-11-6-4-5-7-16(11)25-3/h4-7,9-10H,8H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUKISNBMTWTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)CC3=CC=CC=C3OC)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C19H18F5N5O5S |
| Molecular Weight | 523.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
| SMILES | CC(C)(C(=O)N(C)C(=O)C(C)(C)C(=O)N(C)C(=O)C(C)(C))C(C)(C)C(=O)N(C)C(=O)C(C)(C) |
Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Thiadiazole compounds have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis. The interaction of these compounds with the zinc ion at the active site of MMPs shows promise in cancer treatment by preventing the degradation of the extracellular matrix .
- Case Studies : A study evaluated various thiadiazole derivatives against human cancer cell lines. The compound demonstrated cytotoxicity against prostate cancer (PC3), with a log GI50 value indicating potent activity . Another derivative showed broad-spectrum growth inhibition against lung and colon cancer cells .
Antimicrobial Properties
Thiadiazole derivatives are also recognized for their antimicrobial activities:
- Antibacterial and Antifungal Effects : Compounds with thiadiazole structures have exhibited significant antibacterial and antifungal properties. For example, certain derivatives were found to be effective against Gram-positive and Gram-negative bacteria as well as various fungal strains .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been explored through its ability to inhibit pro-inflammatory cytokines:
- Mechanisms : Thiadiazole derivatives can modulate inflammatory pathways by inhibiting the expression of cyclooxygenase enzymes (COX), which are critical in the inflammatory response .
Summary of Research Findings
The following table summarizes key findings regarding the biological activities of this compound:
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High efficacy against PC3 cells | Inhibition of MMPs |
| Antimicrobial | Effective against bacteria and fungi | Disruption of microbial cell walls |
| Anti-inflammatory | Reduces cytokine levels | Inhibition of COX enzymes |
Comparison with Similar Compounds
Substituent Variations on the Benzothiadiazole/Benzothiazole Core
Key Observations :
- Electron-withdrawing groups (F, CF₃, NO₂): Improve metabolic stability and modulate target binding. The target compound’s fluorine may enhance selectivity compared to nitro or trifluoromethyl groups .
- Sulfone vs.
Variations in the Acetamide Aryl Group
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions starting with functionalized benzo[c][1,2,5]thiadiazole precursors. Key steps include:
- Alkylation/Acylation : Reacting with chloroacetyl chloride derivatives in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base .
- Cyclization : Controlled heating in concentrated sulfuric acid to form the thiadiazole core .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography. Characterization :
- TLC monitors reaction progress.
- IR : Identifies C=O (~1680 cm⁻¹) and sulfonyl S=O (~1330–1140 cm⁻¹) stretches.
- NMR : 1H NMR shows methyl singlets (~2.5–3.0 ppm) and fluorinated aromatic doublets (~7.5–8.5 ppm). 13C NMR confirms acetamide and sulfonyl carbons.
- Elemental analysis : Validates purity (≤0.4% deviation in C, H, N, S) .
Q. Which spectroscopic techniques confirm the compound’s structure, and what key signals are observed?
Critical techniques include:
- 1H/13C NMR : Aromatic protons (δ 6.8–8.5 ppm), methoxy group (singlet at δ 3.8 ppm), and sulfonyl carbons (δ ~115–120 ppm).
- IR : S=O symmetric/asymmetric stretches (~1330 and 1160 cm⁻¹) and C=O (~1680 cm⁻¹).
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) match theoretical masses .
Q. What biological activities are reported for structurally similar benzo[c][1,2,5]thiadiazole derivatives?
Analogous compounds exhibit:
Q. Which in vitro assays evaluate the compound’s hypoglycemic potential?
Common assays:
- α-Glucosidase inhibition : p-Nitrophenyl-α-D-glucopyranoside substrate; IC50 calculated via UV-Vis.
- α-Amylase inhibition : Starch-iodine method.
- In vivo models : Blood glucose measurements in streptozotocin-induced diabetic rodents .
Q. How is reaction progress monitored during synthesis?
- TLC : Silica gel plates with chloroform:acetone (3:1) eluent; Rf values compared to standards.
- NMR aliquots : Sampled intermittently to track intermediate formation.
- Mass spectrometry : Verifies molecular ions at critical steps .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield in scaled-up synthesis?
- Solvent selection : DMF enhances solubility of aromatic intermediates.
- Catalyst use : Triethylamine scavenges HCl in acylation steps.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours).
- Temperature control : Reflux at 80°C for cyclization vs. room temperature for acid-sensitive steps .
Q. What strategies resolve contradictions between computational and experimental elemental analysis data?
- Repetition under inert atmospheres : Eliminates oxidation artifacts.
- High-resolution mass spectrometry (HRMS) : Confirms exact mass (e.g., deviation <2 ppm).
- Recrystallization : Removes hydrated impurities; solvents like DMSO/water mixtures improve crystal purity .
Q. How do molecular docking studies guide structural modifications for target-specific activity?
- Software : AutoDock Vina or Schrödinger Suite predicts binding to targets (e.g., α-glucosidase).
- Key interactions : Sulfonyl groups form hydrogen bonds with catalytic residues (e.g., Asp214).
- Modifications : Introducing electron-withdrawing groups (fluoro) enhances binding affinity (ΔG ≤ −8 kcal/mol) .
Q. What challenges arise in X-ray crystallographic analysis, and how are they addressed?
- Crystallization issues : Molecular flexibility reduces crystal quality.
- Solutions : Slow evaporation from DMSO/water mixtures; seeding with microcrystals.
- Data collection : Low-temperature (100 K) reduces thermal motion, improving resolution (<1.0 Å) .
Q. How do substituent electronic effects influence reactivity and bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
